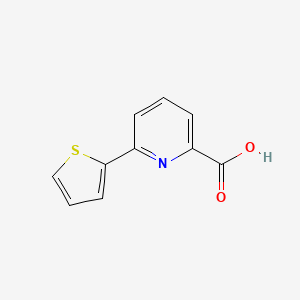

6-Thien-2-ylpyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-thiophen-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHWBAMXISYONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406258 | |

| Record name | 6-Thien-2-ylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887981-86-4 | |

| Record name | 6-Thien-2-ylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Thien-2-ylpyridine-2-carboxylic Acid

CAS Number: 887981-86-4

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. From its fundamental properties to its synthesis and potential applications, this document serves as a technical resource for professionals engaged in cutting-edge research and development.

Introduction and Physicochemical Properties

This compound, also known as 6-(2-thienyl)picolinic acid, is a bifunctional molecule incorporating a pyridine ring, a thiophene ring, and a carboxylic acid moiety.[1] This unique combination of three distinct chemical entities imparts a range of valuable properties, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the carboxylic acid group enhances water solubility and provides a reactive handle for further chemical modifications, a critical aspect in drug development.[1]

| Property | Value | Source |

| CAS Number | 887981-86-4 | [1] |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| Appearance | Off-white to white solid | [1] |

| Boiling Point | ~412°C at 760 mmHg | [1] |

| Density | ~1.368 g/cm³ | [1] |

| Flash Point | ~203°C | [1] |

Safety Information: This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this chemical. For research use only.[1]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of biaryl compounds and is particularly well-suited for coupling heteroaryl halides with heteroaryl boronic acids.

Synthetic Workflow: Suzuki-Miyaura Coupling

The logical workflow for the synthesis involves the coupling of a pyridine precursor with a thiophene precursor, followed by purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for Suzuki-Miyaura couplings of similar heteroaryl compounds and provides a robust starting point for synthesis.

Materials:

-

6-Bromopicolinic acid

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-bromopicolinic acid (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 90°C and stir vigorously under the inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield this compound as a solid. The purification of aryl-substituted picolinic acids can sometimes be challenging due to their polarity; careful selection of the eluent system is crucial for effective separation.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine and thiophene rings, as well as the acidic proton of the carboxylic acid group (typically a broad singlet). |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (205.23 g/mol ). |

Applications in Drug Discovery and Medicinal Chemistry

Pyridine carboxylic acid isomers and their derivatives are pivotal scaffolds in modern pharmaceuticals, exhibiting a wide range of biological activities.[2] The incorporation of a thiophene ring, a well-known bioisostere of the benzene ring, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Thienopyridine derivatives have shown promise as anticancer agents.[3][4][5][6][7]

Potential as Anticancer Agents

The thienopyridine scaffold is present in a number of compounds with demonstrated anticancer activity.[3][4][5] Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][5] The mechanism of action can vary, with some compounds targeting specific enzymes or signaling pathways involved in cancer progression.

Experimental Evaluation of Biological Activity

The biological activity of this compound and its derivatives can be assessed through a variety of in vitro and in vivo assays.

Caption: Workflow for the biological evaluation of potential anticancer compounds.

In Vitro Assays:

-

Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Apoptosis Assays (e.g., Annexin V staining, caspase activity assays): To investigate if the compound induces programmed cell death.

-

Cell Cycle Analysis (e.g., flow cytometry): To determine if the compound causes cell cycle arrest at specific phases.

In Vivo Models:

-

Xenograft Models: Promising compounds from in vitro studies can be further evaluated in animal models, such as nude mice bearing human tumor xenografts, to assess their in vivo efficacy and toxicity.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis via the Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method. The presence of the thienopyridine scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents, particularly in the field of oncology. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - NIH. Available from: [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. Available from: [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - ResearchGate. Available from: [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available from: [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Available from: [Link]

- US2578672A - Picolinic acid recovery - Google Patents.

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]

-

Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. - The Royal Society of Chemistry. Available from: [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available from: [Link]

-

Picolinic acid | C6H5NO2 | CID 1018 - PubChem. Available from: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available from: [Link]

-

Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester | C17H14N2O3S2 | CID 648315 - PubChem. Available from: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available from: [Link]

-

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid - PubChem. Available from: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

-

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. Available from: [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Available from: [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. Available from: [Link]

-

Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega - ACS Publications. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. Available from: [Link]

-

Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH. Available from: [Link]

-

The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

-

Showing Compound Picolinic acid (FDB022926) - FooDB. Available from: [Link]

-

Thiophene-2-carboxylic acid - Wikipedia. Available from: [Link]

-

Picolinic acid - Wikipedia. Available from: [Link]

- US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents.

-

Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed - NIH. Available from: [Link]

-

Synthesis, characterization and biological activities of metal(II) dipicolinate complexes derived from pyridine-2,6-dicarboxylic acid and 2-(piperazin-1-yl)ethanol - ResearchGate. Available from: [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Thien-2-ylpyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 6-Thien-2-ylpyridine-2-carboxylic acid (CAS 887981-86-4), a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required for its characterization. We will explore the compound's molecular structure, solid-state and thermal characteristics, solution-based properties including acidity and lipophilicity, and spectroscopic signatures. Each section integrates theoretical principles with field-proven experimental protocols, emphasizing the causal reasoning behind methodological choices. This guide serves as a vital resource for unlocking the full potential of this versatile molecule in research and development applications.

Introduction: A Molecule of Hybrid Vigor

This compound is a bifunctional organic compound that incorporates three key chemical motifs: a pyridine ring, a thiophene ring, and a carboxylic acid group. This unique combination makes it a valuable intermediate for synthesizing more complex molecular architectures. The fusion of the electron-deficient pyridine scaffold with the electron-rich thiophene ring creates a distinct electronic and structural profile. The carboxylic acid functionality further enhances its utility, providing a handle for chemical modification and influencing critical properties like solubility and receptor binding capabilities through hydrogen bonding.[1]

In the landscape of drug discovery and materials science, such hybrid molecules are sought after for their potential to exhibit novel biological activities or material characteristics that are not attainable with the individual components alone.[1] The precise arrangement of these rings and the carboxylic acid group dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its function. This guide aims to provide a comprehensive characterization of these fundamental properties, offering a framework for its strategic deployment in advanced scientific applications.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is an off-white to white solid with the molecular formula C₁₀H₇NO₂S.[1]

| Property | Value | Source |

| CAS Number | 887981-86-4 | [2] |

| Molecular Formula | C₁₀H₇NO₂S | [1] |

| Molecular Weight | 205.23 g/mol | [1][2] |

| Appearance | Off-white to white solid | [1] |

| SMILES | O=C(O)c1nc(cc(c1)C)c2sccc2 | [2] |

Protocol 2.1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming the connectivity of the pyridine and thiophene rings.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the -COOH group, which will typically appear as a broad singlet at a very downfield chemical shift (>12 ppm).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Look for distinct aromatic protons corresponding to the three protons on the pyridine ring and the three protons on the thiophene ring. The coupling patterns (doublets, triplets, or doublet of doublets) will be crucial for assigning their specific positions. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Expect to see 10 distinct carbon signals. The carboxyl carbon will be the most downfield signal (typically >160 ppm). The signals for the carbons of the pyridine and thiophene rings will appear in the aromatic region (approx. 110-150 ppm).

-

-

Data Analysis: Correlate the ¹H and ¹³C spectra, using 2D NMR techniques like HSQC and HMBC if necessary, to definitively assign all proton and carbon signals and confirm the molecular structure.

Protocol 2.2: Vibrational Mode Analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis:

-

O-H Stretch: Look for a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1725-1700 cm⁻¹ is expected for the carbonyl of the carboxylic acid.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine and thiophene rings will appear in the 1600-1450 cm⁻¹ region.

-

C-S Stretch: A weaker absorption associated with the thiophene ring may be observed in the fingerprint region.

-

Solid-State and Thermal Properties

The behavior of a compound in the solid state is critical for its handling, formulation, and stability. This includes its thermal properties, such as melting point and decomposition temperature.

| Property | Value | Source |

| Boiling Point | ~412°C at 760 mmHg (Calculated) | [1] |

| Density | 1.368 g/cm³ (Calculated) | [1] |

| Flash Point | ~203°C (Calculated) | [1] |

Protocol 3.1: Determination of Melting Point and Thermal Stability (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on thermal transitions and stability.

Expertise & Experience: Running a TGA scan first is advisable. It reveals the decomposition temperature, which informs the upper temperature limit for the subsequent DSC scan, preventing instrument contamination from sample decomposition.

Step-by-Step Methodology:

-

TGA Analysis:

-

Place 5-10 mg of the sample into a tared TGA pan.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its expected decomposition point (e.g., 500 °C).

-

Analyze the resulting plot of mass vs. temperature to identify the onset of thermal decomposition.

-

-

DSC Analysis:

-

Place 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition onset determined by TGA.

-

The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram. The enthalpy of fusion can be calculated from the peak area.

-

Protocol 3.2: Single-Crystal X-ray Diffraction

This is the gold-standard technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state, including its conformation and intermolecular interactions like hydrogen bonding.

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution.

-

Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent/anti-solvent pairs.

-

Allow the solution to evaporate slowly and undisturbed in a vial covered with parafilm pierced with a few small holes.

-

-

Crystal Mounting and Data Collection:

-

Select a high-quality, single crystal under a microscope and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo or Cu radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data to achieve the best possible fit, yielding precise bond lengths, bond angles, and details of the crystal packing.

-

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Solution-Based Properties: Acidity and Lipophilicity

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This influences its solubility, membrane permeability, and binding to biological targets. This compound has two ionizable centers: the carboxylic acid (acidic) and the pyridine nitrogen (basic). However, the primary pKa of interest is that of the carboxylic acid. For the parent compound, pyridine-2-carboxylic acid (picolinic acid), the pKa is approximately 5.2-5.4. The presence of the electron-rich thiophene ring may slightly alter this value.

Protocol 4.1.1: pKa Determination via Potentiometric Titration

Expertise & Experience: This method relies on precise pH measurement during titration. It's crucial to use a calibrated pH meter and to maintain a constant temperature and ionic strength (e.g., using 0.15 M KCl) to ensure data reproducibility and thermodynamic relevance.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute aqueous solution of the compound of known concentration (e.g., 0.01 M). If aqueous solubility is low, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa (pKa*) is determined.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve's buffer region). Alternatively, use software to calculate the pKa from the first derivative of the titration curve.

Caption: Relationship between pH, pKa, and ionization state.

Lipophilicity (LogP)

The partition coefficient (P) or its logarithmic form (LogP) measures a compound's differential solubility in a non-polar solvent (like octan-1-ol) and a polar solvent (like water). It is a key indicator of a drug's ability to cross cell membranes.

Protocol 4.2.1: LogP Determination via Shake-Flask Method (OECD 107)

Step-by-Step Methodology:

-

System Preparation: Prepare octan-1-ol saturated with water and water saturated with octan-1-ol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the octan-1-ol-saturated water and water-saturated octan-1-ol in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the layers separate completely.

-

Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Properties in Solution

Protocol 5.1: UV-Vis Spectrophotometry

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like this compound.

Step-by-Step Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a series of dilute solutions of the compound of known concentrations.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range (e.g., 200-400 nm) against a solvent blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert Law (A = εbc), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity (ε), a quantitative measure of how strongly the compound absorbs light at that wavelength.

-

Summary of Physicochemical Properties

| Parameter | Property | Method | Significance |

| Identity | Formula: C₁₀H₇NO₂S | Elemental Analysis, MS | Confirms composition |

| MW: 205.23 g/mol | Mass Spectrometry | Essential for all calculations | |

| Structure | Connectivity | NMR, FT-IR | Confirms functional groups and framework |

| 3D Conformation | X-ray Crystallography | Defines shape and intermolecular interactions | |

| Thermal | Melting Point | DSC | Defines solid-liquid phase transition |

| Decomposition Temp. | TGA | Defines limit of thermal stability | |

| Solution | pKa (Carboxylic Acid) | Potentiometric Titration | Governs ionization state and solubility |

| LogP | Shake-Flask Method | Predicts membrane permeability and ADME | |

| Spectroscopic | λmax, Molar Absorptivity | UV-Vis Spectroscopy | Characterizes electronic properties |

Conclusion

This compound presents a compelling profile as a molecular building block. Its physicochemical properties, derived from the synergistic combination of its pyridine, thiophene, and carboxylic acid components, provide a solid foundation for its application in diverse research areas. The carboxylic acid group ensures a degree of aqueous solubility and offers a reactive site for further chemical elaboration. The conjugated heterocyclic system dictates its electronic and conformational behavior. A thorough understanding and quantitative determination of the properties outlined in this guide—from its solid-state structure and thermal stability to its solution-based acidity and lipophilicity—are paramount for any researcher aiming to rationally design and develop new functional molecules, be they novel pharmaceuticals or advanced materials.

References

-

6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid. PubChem. [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health. [Link]

-

6-Methylpyridine-2-carboxylic acid. PubChem. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

Picolinic acid. PubChem. [Link]

-

2-Pyridinecarboxylic acid. NIST WebBook. [Link]

-

Picolinic acid. Wikipedia. [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.

-

Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. National Institutes of Health. [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-data-of-6-(N-methyl-pyridin-2-acid-Kadir-Mansor/487d295b9d3e851c89025e1975e206085a6e87f1]([Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. PubMed. [Link]

-

Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]

-

Low-temperature heat capacities and standard molar enthalpy of formation of pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

-

Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide. ResearchGate. [Link]

-

Bis(Pyridine-2,6-Dicarboxylato)-(Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron Diffraction. Journal of Chemical and International Research. [Link]

-

pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Thien-2-ylpyridine-2-carboxylic Acid

This guide provides a detailed examination of the molecular structure and conformational dynamics of 6-Thien-2-ylpyridine-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, computational analysis, and spectroscopic insights to offer a comprehensive understanding of this significant heterocyclic compound.

Introduction: Significance in Medicinal Chemistry

This compound, a molecule integrating thiophene and picolinic acid moieties, represents a class of heterocyclic compounds with substantial interest in medicinal chemistry. The picolinic acid scaffold is a known bidentate chelating agent for various metal ions and is a catabolite of tryptophan with diverse biological activities.[1][2] The inclusion of a thienyl group can modulate the electronic properties, lipophilicity, and steric profile of the molecule, influencing its interaction with biological targets. Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for designing novel therapeutics and predicting their behavior in biological systems.

Molecular Structure and Key Geometric Parameters

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a thiophene-2-yl group. The core of the molecule is a 2,2'-bipyridine-like linkage between the pyridine and thiophene rings.

The Thienyl-Pyridine Linkage: A Twisted Conformation

The dihedral angle between the pyridine and thiophene rings is a critical determinant of the molecule's overall shape. While a fully planar conformation would maximize π-conjugation, steric hindrance between the hydrogen atoms on the adjacent rings (H on C3 of thiophene and H on C5 of pyridine) and electrostatic repulsion between the sulfur and nitrogen heteroatoms destabilize such an arrangement.

Computational studies on analogous 2-phenylpyridine systems reveal that the balance between π-conjugation and steric repulsion results in a twisted conformation.[3][4] Density functional theory (DFT) calculations on 2-phenylpyridine suggest a twist angle of approximately 21°, which is significantly smaller than that of biphenyl (around 44°).[3][5] This reduced twist is attributed to stabilizing C-H···N interactions.[6] For 2-(2'-thienyl)pyridine, a similar twisted conformation is expected, with the exact dihedral angle influenced by the specific electronic and steric contributions of the thiophene ring.[7] In some crystal structures of related compounds, the dihedral angle between a pyridine and a thiophene ring can be much larger, approaching perpendicularity, due to packing forces in the solid state.[8][9]

The Picolinic Acid Moiety: Intramolecular Hydrogen Bonding

A key structural feature of the picolinic acid fragment is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen atom. This interaction forms a stable six-membered ring, which significantly influences the orientation of the carboxylic acid group relative to the pyridine ring.[10][11][12] This intramolecular hydrogen bond has been shown to decrease intermolecular interactions in the crystalline state of picolinic acid.[11] The presence of this bond in this compound would lock the carboxylic acid group in a syn conformation with respect to the pyridine nitrogen, promoting a more planar arrangement of this part of the molecule.

Below is a diagram illustrating the key structural features of this compound.

Caption: Molecular structure of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C6(pyridine)-C2(thiophene) single bond. The relative orientation of the two aromatic rings can be described by the dihedral angle τ (C5-C6-C2'-C3').

Rotational Barriers and Stable Conformers

The rotation around the inter-ring bond is subject to a torsional barrier. For 2-phenylpyridine, the energy required to achieve a coplanar structure (the transition state for rotation) is estimated to be around 1-2 kcal/mol.[5] This relatively low barrier suggests that the molecule can undergo conformational changes at room temperature.

Computational studies on 2-(2'-thienyl)pyridine have explored the potential energy surface as a function of the torsional angle, revealing the most stable conformations.[7] For this compound, two primary low-energy conformations can be envisioned, corresponding to the syn and anti orientations of the sulfur and nitrogen atoms.

-

Syn-conformer: The sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring are on the same side of the C-C bond. This conformer may experience greater steric and electrostatic repulsion.

-

Anti-conformer: The sulfur and nitrogen atoms are on opposite sides. This is generally the more stable conformation for 2,2'-bipyridine and its analogues in the solid state and in solution to minimize repulsion.[13][14][15]

The following diagram illustrates the workflow for a computational conformational analysis.

Caption: Workflow for computational conformational analysis.

Impact of the Carboxylic Acid Group

The presence and orientation of the 2-carboxylic acid group can influence the rotational barrier and the preferred dihedral angle. The intramolecular hydrogen bond with the pyridine nitrogen would tend to rigidify that portion of the molecule. This could, in turn, affect the electronic distribution in the pyridine ring and subtly alter the energetics of the thienyl-pyridine rotation.

Experimental and Computational Methodologies

A combination of experimental techniques and computational methods is essential for a thorough understanding of the structure and conformation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure, including precise bond lengths, bond angles, and the dihedral angle between the rings. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetonitrile).

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 298 K).

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamics. 1H and 13C NMR spectra provide information about the chemical environment of each nucleus. Nuclear Overhauser Effect (NOE) experiments can be used to determine through-space proximities between protons, which can help to establish the preferred conformation in solution.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape, calculating rotational energy barriers, and predicting spectroscopic properties.

Protocol: DFT-Based Conformational Analysis [16][17][18]

-

Model Building: Construct an initial 3D model of this compound.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to find the minimum energy structure.

-

Potential Energy Surface Scan: Systematically vary the dihedral angle τ (C5-C6-C2'-C3') in small increments (e.g., 10-15 degrees) and perform a constrained geometry optimization at each step to calculate the relative energy. This generates a potential energy profile for the rotation.

-

Frequency Calculations: Perform frequency calculations on the optimized stationary points to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data.

Table 1: Comparison of Methodologies

| Methodology | Information Provided | Phase | Strengths | Limitations |

| X-ray Crystallography | Precise 3D structure, bond lengths/angles, intermolecular interactions | Solid | Definitive structural data | May not represent solution conformation; requires suitable crystals |

| NMR Spectroscopy | Solution-state conformation, molecular dynamics, connectivity | Solution | Provides data on dynamic processes | Structure is an average over time; interpretation can be complex |

| Computational Modeling | Relative energies of conformers, rotational barriers, electronic properties | Gas/Solvent (PCM) | Can explore entire conformational space; predicts properties | Accuracy depends on level of theory; solvent effects can be approximate |

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of steric hindrance, electrostatic interactions, π-conjugation, and intramolecular hydrogen bonding. The molecule adopts a non-planar conformation with a characteristic twist between the thiophene and pyridine rings. The picolinic acid moiety is likely stabilized by an intramolecular hydrogen bond, which influences the overall molecular geometry. A comprehensive understanding of these structural features, achieved through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is crucial for its application in drug design and materials science. The conformational flexibility, characterized by a relatively low rotational barrier, must be considered when modeling its interactions with biological macromolecules.

References

-

Alyar, H. (2006). Torsional barriers and nonlinear optical properties of 2-, 3-, 4-phenylpyridine molecules. Czechoslovak Journal of Physics, 56(3), 353-360. Available from: [Link]

-

Alparone, A. (2009). Torsional barriers in biphenyl, 2,2′-bipyridine and 2-phenylpyridine. Structural Chemistry, 20(4), 659-669. Available from: [Link]

-

Fun, H. K., et al. (2008). 9-(Thiophen-2-yl)-8,9-dihydro-3H-pyrazolo[4,3-f]quinolin-7(6H)-one ethanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available from: [Link]

-

Dobbs, K. D., & Sohlberg, K. (2006). 2-Phenylpyridine: To Twist or Not To Twist? Journal of Chemical Theory and Computation, 2(6), 1530-1537. Available from: [Link]

-

Milošević, M., et al. (2012). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 77(10), 1365-1375. Available from: [Link]

-

Dobbs, K. D., & Sohlberg, K. (2006). 2-Phenylpyridine: To Twist or Not To Twist? Journal of Chemical Theory and Computation, 2(6), 1530-1537. Available from: [Link]

-

Fun, H. K., et al. (2007). 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4466. Available from: [Link]

-

Rojas-Aguirre, Y., et al. (2015). Sublimation enthalpies of organic compounds by isothermal thermogravimetry. Journal of Thermal Analysis and Calorimetry, 122(1), 247-257. Available from: [Link]

-

Dobbs, K. D., & Sohlberg, K. (2006). 2-Phenylpyridine: To Twist or Not To Twist? Journal of Chemical Theory and Computation, 2(6), 1530–1537. Available from: [Link]

-

Ostrogović, M., et al. (2006). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I: Pyridine mono-carboxylic acids. Journal of the Serbian Chemical Society, 71(1), 1-12. Available from: [Link]

-

Ghosh, P., et al. (2021). Investigation of the Nonradiative Photoprocesses of Unnatural DNA Base: 7-(2-Thienyl)-imidazo[4,5-b]pyridine (Ds)—A Computational Study. ACS Omega, 6(37), 24135–24141. Available from: [Link]

-

Cruz-Cabeza, A. J., et al. (2017). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design, 17(4), 1893-1902. Available from: [Link]

-

Stilinović, V., et al. (2023). 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals. Crystals, 13(11), 1618. Available from: [Link]

-

Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(16), 2969. Available from: [Link]

-

Wikipedia contributors. (2023, December 28). 2,2′-Bipyridine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Filarowski, A., et al. (2019). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. Molecules, 24(21), 3848. Available from: [Link]

-

Gökce, H., & Bahçeli, S. (2011). Analysis of molecular structure and vibrational spectra of 2-(2′-thienyl)pyridine. Journal of Molecular Structure, 1005(1-3), 100-106. Available from: [Link]

-

Brzeziński, B. (1976). 1H n.m.r. studies on intramolecular hydrogen bonding in anilides of 6-methylpicolinic acid N-oxide. Organic Magnetic Resonance, 8(6), 283-287. Available from: [Link]

-

Kruger, P. E., et al. (2007). Functionalisation of terpyridine complexes containing the Re(CO)3+ moiety. Dalton Transactions, (18), 1833-1842. Available from: [Link]

-

da Silva, A. C. A., et al. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 11(11), 1332. Available from: [Link]

-

Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available from: [Link]

-

Low, J. N., et al. (2003). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)pyridine-3-carbonitrile. Acta Crystallographica Section C: Crystal Structure Communications, 59(12), o712-o715. Available from: [Link]

-

Nycz, J. E., et al. (2023). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 28(22), 7622. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76832, 2-(2'-Thienyl)pyridine. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1018, Picolinic acid. Available from: [Link]

-

Zolfigol, M. A., et al. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. RSC Advances, 12(35), 22915-22923. Available from: [Link]

-

Wikipedia contributors. (2023, November 13). Picolinic acid. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Lee, H.-J., et al. (2004). Computational Study of Conformational Preferences of Thioamide-Containing Azaglycine Peptides. Journal of Computational Chemistry, 25(2), 169-178. Available from: [Link]

-

Wetmore, S. D., et al. (2013). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Journal of Molecular Modeling, 19(6), 2345-2356. Available from: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 23-37. Available from: [Link]

-

MolPort. (n.d.). Compound 2-[(prop-2-yn-1-yl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile. Available from: [Link]

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Phenylpyridine: To Twist or Not To Twist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Analysis of molecular structure and vibrational spectra of 2-(2′-thienyl)pyridine / Journal of Molecular Structure, 2011 [sci-hub.st]

- 8. 9-(Thiophen-2-yl)-8,9-dihydro-3H-pyrazolo[4,3-f]quinolin-7(6H)-one ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 16. Computational study of conformational preferences of thioamide-containing azaglycine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Thien-2-ylpyridine-2-carboxylic Acid: A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide addresses the solubility of 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available empirical solubility data for this specific molecule, this document provides a comprehensive, predictive analysis based on its structural components. We delve into the physicochemical characteristics that govern its solubility, forecast its behavior in various organic solvents, and provide a robust, field-proven experimental protocol for its precise determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to navigate the formulation challenges associated with this promising compound.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The solubility of an API dictates its dissolution rate, which in turn profoundly influences its bioavailability.[1] For a molecule like this compound, which incorporates both aromatic and heterocyclic systems, predicting and determining its solubility is a non-trivial yet essential task. This guide provides a detailed examination of its likely solubility profile, underpinned by an analysis of its constituent chemical moieties.

Physicochemical Characterization and Predicted Solubility Profile

Molecular Structure:

Caption: Chemical structure of this compound.

The molecule's solubility will be a composite of the hydrophilic character of the carboxylic acid and the pyridine nitrogen, and the more lipophilic nature of the fused aromatic thiophene-pyridine ring system.

Analysis of Constituent Moieties

-

Pyridine-2-carboxylic acid (Picolinic Acid): This component is known to be very soluble in water, moderately soluble in polar protic solvents like ethanol, and less soluble in polar aprotic solvents such as acetonitrile.[2] It is also reported to be soluble in methanol and benzene, but insoluble in chloroform. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

-

Thiophene-2-carboxylic acid: This moiety is soluble in polar organic solvents like acetone and chloroform, as well as in hot water, ethanol, and ether.[3][4] The thiophene ring itself is aromatic and contributes to the lipophilicity of the molecule.[5]

Predicted Solubility in Organic Solvents

Based on the principles of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The carboxylic acid group can form strong hydrogen bonds with protic solvents. The pyridine and thiophene rings will somewhat reduce solubility compared to simpler carboxylic acids. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Poor to Insoluble | The polar carboxylic acid and pyridine nitrogen will have unfavorable interactions with non-polar solvents, dominating over the lipophilic character of the aromatic rings. |

| Chlorinated | Dichloromethane, Chloroform | Poor to Moderate | While thiophene-2-carboxylic acid shows some solubility in chloroform, the insolubility of pyridine-2-carboxylic acid in this solvent suggests that the combined molecule may have limited solubility. |

Expert Insight: The presence of the intramolecular hydrogen bond between the pyridine nitrogen and the carboxylic acid proton could slightly decrease its interaction with external hydrogen bond-accepting solvents, potentially lowering its solubility compared to an isomer where such an interaction is not possible.

Factors Influencing Solubility

Several environmental and structural factors can significantly alter the solubility of this compound.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation, where an endothermic enthalpy of dissolution will lead to increased solubility at higher temperatures.[6]

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of small amounts of water.[7] This is due to the formation of hydrogen-bonded networks between water, the carboxylic acid, and the solvent.

-

pH (in aqueous-organic mixtures): The carboxylic acid group's ionization is pH-dependent.[8] In solvent systems with a significant aqueous component, increasing the pH above the pKa of the carboxylic acid will lead to deprotonation, forming a more polar carboxylate salt that will likely be less soluble in most organic solvents but more soluble in the aqueous phase.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Given the lack of existing data, experimental determination of solubility is paramount. The equilibrium shake-flask method is the gold standard for obtaining accurate thermodynamic solubility data.[9]

Principle

An excess of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle by gravity or centrifugation.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis by UV-Vis Spectrophotometry:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.[10]

-

Determine the wavelength of maximum absorbance (λmax) for the compound.

-

Measure the absorbance of each standard solution at λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.[11]

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent at the specified temperature.

-

Conclusion and Future Directions

While a definitive quantitative solubility profile of this compound awaits experimental validation, this guide provides a robust, scientifically-grounded framework for predicting and determining its behavior in organic solvents. The structural analysis suggests moderate to good solubility in polar organic solvents, with poor solubility expected in non-polar media. For drug development professionals, the provided shake-flask protocol offers a reliable method to generate the critical data needed for formulation design, process development, and preclinical evaluation. Future work should focus on the experimental execution of these protocols across a range of pharmaceutically relevant solvents and temperatures to build a comprehensive and invaluable solubility database for this compound.

References

-

Wikipedia. (n.d.). Picolinic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved January 17, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 17, 2026, from [Link]

-

Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved January 17, 2026, from [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved January 17, 2026, from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved January 17, 2026, from [Link]

-

Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved January 17, 2026, from [Link]

-

AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Retrieved January 17, 2026, from [Link]

-

Mol-Instincts. (n.d.). thieno[3,2-c]pyridine-6-carboxylic acid (CAS 60249-09-4) Properties | Density, Cp, Viscosity. Retrieved January 17, 2026, from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). Predicting Carboxylic Acid Solubility. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved January 17, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 17, 2026, from [Link]

-

Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved January 17, 2026, from [Link]

-

NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved January 17, 2026, from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. ingentaconnect.com [ingentaconnect.com]

Spectroscopic Characterization of 6-Thien-2-ylpyridine-2-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this molecule.

Introduction

This compound is a bifunctional molecule incorporating a thiophene ring, a pyridine ring, and a carboxylic acid moiety. This unique combination of heterocyclic systems and a reactive functional group makes it a valuable building block for the synthesis of more complex molecular architectures with potential applications in pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide will delve into the expected spectroscopic signatures of this compound and provide detailed protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the anisotropic effects of the aromatic rings and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Py-H3 | 8.0 - 8.2 | d | J ≈ 8.0 |

| Py-H4 | 7.8 - 8.0 | t | J ≈ 8.0 |

| Py-H5 | 8.3 - 8.5 | d | J ≈ 8.0 |

| Th-H3' | 7.2 - 7.4 | dd | J ≈ 3.6, 1.1 |

| Th-H4' | 7.6 - 7.8 | dd | J ≈ 5.1, 3.6 |

| Th-H5' | 7.9 - 8.1 | dd | J ≈ 5.1, 1.1 |

| COOH | 12.0 - 13.0 | br s | - |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to hydrogen bonding.[1][2] The protons on the pyridine ring will likely appear in the aromatic region between 7.8 and 8.5 ppm, with their multiplicity reflecting coupling to adjacent protons. The thiophene protons are also expected in the aromatic region, generally at slightly higher field than the pyridine protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| Py-C2 | 148 - 150 |

| Py-C3 | 124 - 126 |

| Py-C4 | 138 - 140 |

| Py-C5 | 121 - 123 |

| Py-C6 | 152 - 154 |

| Th-C2' | 142 - 144 |

| Th-C3' | 128 - 130 |

| Th-C4' | 126 - 128 |

| Th-C5' | 129 - 131 |

| COOH | 165 - 167 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.[3][4][5]

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-170 ppm.[1][2] The carbons of the pyridine and thiophene rings will appear in the aromatic region, with the carbons attached to the heteroatoms (Py-C2, Py-C6, and Th-C2') generally appearing at lower field.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the compound's polarity and the presence of the acidic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities.

-

For unambiguous structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[6][7][8][9]

-

Diagram 1: NMR Experimental Workflow

Caption: A streamlined workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, and the aromatic rings.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C, C=N (Aromatic Rings) | 1450-1600 | Medium to Strong |

| C-O (Carboxylic Acid) | 1200-1300 | Medium |

The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, which is a result of extensive hydrogen bonding.[10] This broad absorption often overlaps with the aromatic C-H stretches. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.[10] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions arising from the vibrations of the pyridine and thiophene rings.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Diagram 2: FT-IR (KBr Pellet) Workflow

Caption: Step-by-step process for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

For this compound (C₁₀H₇NO₂S), the expected molecular weight is approximately 205.23 g/mol .

-

Molecular Ion (M⁺): An observable molecular ion peak at m/z = 205 is expected.

-

Key Fragmentation Pathways:

-

Loss of COOH: A significant fragment at m/z = 160 is anticipated, corresponding to the loss of the carboxylic acid group (a loss of 45 Da).[13]

-

Loss of H₂O: A peak at m/z = 187 may be observed due to the loss of a water molecule.

-

Decarboxylation (Loss of CO₂): A fragment at m/z = 161 could arise from the loss of carbon dioxide (44 Da).

-

The fragmentation pattern will also likely show signals corresponding to the intact pyridine and thiophene rings, or fragments thereof.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated to induce vaporization into the ion source.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Diagram 3: EI-MS Analysis Workflow

Caption: The process of obtaining an EI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The predicted data and detailed protocols outlined in this guide serve as a valuable resource for researchers working with this compound, ensuring data integrity and facilitating further scientific exploration. The synergistic use of these analytical techniques allows for a complete structural elucidation, which is a critical step in any chemical research endeavor.

References

-

Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Oxford Academic. [Link]

-

Satonaka, H., Abe, K., & Hirota, M. (n.d.). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Oxford Academic. [Link]

- Sample Preparation for FT-IR. (n.d.).

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. (n.d.). ResearchGate. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]

-

Organic Synthesis - Mass Spectrometry. (2021, December 21). Beyond Labz. [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. [Link]

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. Organic Synthesis - Mass Spectrometry : Beyond Labz [beyondlabz.freshdesk.com]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Comprehensive Technical Guide to the Thermal Stability of 6-Thien-2-ylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability of 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is not extensively published, this document synthesizes information from related structures and established analytical principles to present a comprehensive framework for its characterization. We will explore the theoretical underpinnings of thermal stability and provide detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of Thermal Stability

This compound is a bifunctional molecule incorporating a thiophene ring, a pyridine ring, and a carboxylic acid group.[1] This unique combination of moieties makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials.[1] The thermal stability of such a compound is a critical parameter, influencing its shelf-life, processing conditions, and suitability for various applications. Degradation at elevated temperatures can lead to loss of efficacy, formation of impurities, and unpredictable performance. Therefore, a thorough understanding of its thermal behavior is paramount.

Based on the high thermal stability observed in related thiophene-based copolymers (decomposition temperatures >380°C) and pyridine carboxylic acid complexes, it is anticipated that this compound possesses a robust thermal profile.[2][3] The aromatic nature of the thiophene and pyridine rings contributes to this stability. However, the carboxylic acid group can be a site of decarboxylation at elevated temperatures.

Core Analytical Techniques for Assessing Thermal Stability

A multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) is essential for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Experimental Protocol: TGA Analysis

-